molecular formula C8H10F2N2O2 B2381059 ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate CAS No. 1343190-46-4

ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate

Cat. No.: B2381059
CAS No.: 1343190-46-4
M. Wt: 204.177
InChI Key: JRFXEYLSJAWNBT-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate is a chemical compound with the molecular formula C8H10F2N2O2. It is known for its unique structure, which includes a pyrazole ring substituted with a difluoroacetate group. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate typically involves the reaction of ethyl difluoroacetate with 1-methyl-1H-pyrazole under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of advanced purification techniques, such as column chromatography or recrystallization, ensures the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of new compounds with different functional groups .

Scientific Research Applications

Ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2,2-difluoro-2-(1-methyl-1H-pyrazol-5-yl)acetate involves its interaction with specific molecular targets and pathways. The difluoroacetate group can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The pyrazole ring may also contribute to the compound’s biological activity by interacting with specific proteins or nucleic acids .

Comparison with Similar Compounds

Properties

IUPAC Name

ethyl 2,2-difluoro-2-(2-methylpyrazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2N2O2/c1-3-14-7(13)8(9,10)6-4-5-11-12(6)2/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFXEYLSJAWNBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=NN1C)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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